3-Methoxypiperidin-4-amine
Overview
Description
3-Methoxypiperidin-4-amine is a chemical compound with the molecular formula C6H14N2O . It is used in the synthesis of various pharmaceuticals and plays a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of this compound involves multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase . This leads to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively, in up to 54% isolated yield .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as ChemSpider and ChemRTP . These tools provide a visual representation of the molecule and can calculate estimated physicochemical property data based on reliable QSPR and ANN .
Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using spectroscopy . The hydrogens attached to an amine show up 0.5-5.0 ppm, and the location is dependent on the amount of hydrogen bonding and the sample’s concentration .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various databases . It is a solid at room temperature and has a molecular weight of 310.44 .
Scientific Research Applications
Synthesis of Aminopiperidine Derivatives
- Rey-Rodriguez et al. (2018) reported the use of intermolecular rhodium(II)-catalyzed C(sp3)-H amination of enamides to create new 4-aminopiperidine derivatives. These derivatives are valuable in medicinal chemistry due to their efficiency, regio- and chemoselectivity, and broad functional group tolerance (Rey-Rodriguez et al., 2018).
Inhibitor of Melanin Production
- Choi et al. (2002) synthesized (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene. It inhibited tyrosinase activity (critical in melanin biosynthesis) and demonstrated UV-blocking and SOD-like activities, suggesting its potential as a skin whitening agent (Choi et al., 2002).
Synthesis of Cisapride Intermediates
- Shirode et al. (2008) described an efficient synthesis method for (3S,4R)-4-benzylamino-3-methoxypiperidine, a crucial intermediate in the chiral synthesis of the drug molecule Cisapride (Shirode et al., 2008).
Catalytic Applications in Suzuki–Miyaura Reaction
- Ansari et al. (2019) studied Schiff base ligands derived from 3-methoxysalicylaldehyde and their cobalt complexes, which showed promising results in catalyzing the Suzuki–Miyaura cross-coupling reaction (Ansari et al., 2019).
Protection Group for Primary Amines
- Kuo and Yang (2008) evaluated 3-acetyl-4-hydroxycoumarin derivatives as a fluorescent primary amine protection group. These compounds emit blue fluorescence when reacting with primary amines or amino acids, suggesting their use in analytical applications (Kuo & Yang, 2008).
Synthesis of Piperidine Derivatives
- Okitsu et al. (2001) developed methods for nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, providing efficient pathways for the synthesis of piperidine derivatives, a framework used in the creation of natural products and compounds with pharmacological interest (Okitsu et al., 2001).
Safety and Hazards
Future Directions
The future directions of 3-Methoxypiperidin-4-amine research could involve its use in the synthesis of therapeutic peptides . Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
3-methoxypiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHSRKSIGNWVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546491 | |
Record name | 3-Methoxypiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156970-92-2 | |
Record name | 3-Methoxypiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80546491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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